5,6-Dimethoxy-8-nitroquinoline
Description
Context within the Broader Field of Quinoline (B57606) Chemistry
Quinoline, a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine (B92270) ring, represents a privileged scaffold in medicinal chemistry and materials science. nih.govnih.govrsc.orgorientjchem.org First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, the quinoline motif is a cornerstone of numerous natural and synthetic compounds with a wide spectrum of biological activities. nih.govnoveltyjournals.com
The quinoline core is integral to many pharmaceuticals, demonstrating its versatility and importance. orientjchem.orgnoveltyjournals.com Its derivatives have been extensively explored for a vast array of pharmacological applications. nih.govnih.gov The development of diverse synthetic methodologies, including greener and more sustainable chemical processes, has made a wide range of functionalized quinolines accessible for research. rsc.org The ability of the quinoline structure to interact with biological targets has cemented its status as an indispensable pharmacophore in drug discovery. nih.govrsc.org
Fundamental Significance of Nitroquinolines in Organic Synthesis
Within the vast family of quinoline derivatives, nitroquinolines are of particular importance as synthetic intermediates. ontosight.aichemimpex.com The nitro group (-NO2) is a strong electron-withdrawing group that significantly influences the chemical reactivity of the quinoline ring. solubilityofthings.com This activating effect is exploited in various organic reactions, particularly in nucleophilic aromatic substitution. sci-hub.se
The true synthetic utility of the nitro group lies in its facile conversion into a variety of other functional groups. ontosight.aisci-hub.se Most notably, the reduction of the nitro group to an amino group (-NH2) is a common and crucial transformation. This reaction opens up a pathway to synthesize aminoquinolines, which are themselves valuable precursors for building more complex molecular architectures. ontosight.aievitachem.com For instance, the resulting amine can be subjected to reactions like alkylation, acylation, and diazotization, allowing for the introduction of diverse substituents. The versatility of the nitro group makes nitroquinolines, including 5,6-Dimethoxy-8-nitroquinoline, valuable building blocks in the multistep synthesis of targeted compounds. chemimpex.comsolubilityofthings.com
Historical Trajectory of Research on this compound and Related Heterocycles
Early research into substituted quinolines dates back to the late 1930s. acs.org The specific compound this compound appeared in the chemical literature in the mid-20th century, primarily in the context of synthesizing potential antimalarial drugs. A 1955 publication in the Journal of the American Chemical Society and a 1958 paper in The Journal of Organic Chemistry describe its synthesis. chemsynthesis.com
Research from that era detailed improved preparation methods for this compound and its subsequent reduction to 5,6-dimethoxy-8-aminoquinoline. uniroma1.it This amino derivative was a key component in the synthesis of primaquine (B1584692) and its analogs. uniroma1.it The synthesis of this compound has been achieved via a modified Skraup reaction, a classic method for quinoline synthesis, using 4,5-dimethoxy-2-nitroaniline (B30426) as a starting material. uniroma1.itrsc.orggfschemicals.com
Subsequent research has continued to utilize this compound as a precursor. For example, it has been used to synthesize 3-Iodo-5,6-dimethoxy-8-nitroquinoline, demonstrating its role as a platform for further functionalization. rsc.org Patent literature also describes its synthesis and its conversion to other derivatives, such as 5-hydroxy-6-methoxy-8-nitroquinoline, highlighting its continued relevance in the development of new chemical entities. google.comgoogle.com
| Reactant | Product | Reaction Type | Reference |
|---|---|---|---|
| 4,5-dimethoxy-2-nitroaniline | This compound | Skraup reaction | uniroma1.itrsc.org |
| This compound | 5,6-dimethoxy-8-aminoquinoline | Reduction | uniroma1.it |
| This compound | 3-Iodo-5,6-dimethoxy-8-nitroquinoline | Iodination | rsc.org |
| This compound | 5-hydroxy-6-methoxy-8-nitroquinoline | Demethylation | google.com |
| Compound Name |
|---|
| 3-Iodo-5,6-dimethoxy-8-nitroquinoline |
| 4,5-dimethoxy-2-nitroaniline |
| 5,6-dimethoxy-8-aminoquinoline |
| This compound |
| 5-hydroxy-6-methoxy-8-nitroquinoline |
| Benzene |
| Primaquine |
| Pyridine |
| Quinoline |
Structure
3D Structure
Properties
CAS No. |
5333-02-8 |
|---|---|
Molecular Formula |
C11H10N2O4 |
Molecular Weight |
234.21 g/mol |
IUPAC Name |
5,6-dimethoxy-8-nitroquinoline |
InChI |
InChI=1S/C11H10N2O4/c1-16-9-6-8(13(14)15)10-7(11(9)17-2)4-3-5-12-10/h3-6H,1-2H3 |
InChI Key |
HDOJSHDBNBHDIM-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C(=C1)[N+](=O)[O-])N=CC=C2)OC |
Canonical SMILES |
COC1=C(C2=C(C(=C1)[N+](=O)[O-])N=CC=C2)OC |
Other CAS No. |
5333-02-8 |
Origin of Product |
United States |
Synthetic Methodologies for 5,6 Dimethoxy 8 Nitroquinoline
Classical Quinoline (B57606) Annulation Approaches
The foundational step in synthesizing the target compound is the construction of the 5,6-dimethoxyquinoline ring system. This is typically achieved by reacting a substituted aniline (B41778)—in this case, 3,4-dimethoxyaniline (B48930)—with appropriate reagents to form the bicyclic quinoline core. Classical methods like the Skraup and Doebner-Miller reactions are often adapted for this purpose.
The Skraup synthesis is a well-established, albeit often aggressive, method for producing quinolines. wikipedia.orguniroma1.it In its archetypal form, it involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). wikipedia.orgiipseries.org
To synthesize 5,6-dimethoxyquinoline, the Skraup reaction is adapted by using 3,4-dimethoxyaniline as the starting aromatic amine. The general mechanism proceeds as follows:
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. iipseries.org
Michael Addition: The 3,4-dimethoxyaniline undergoes a conjugate Michael addition to the acrolein.
Cyclization and Dehydration: The resulting intermediate is then cyclized under the strongly acidic conditions.
Oxidation: Finally, an oxidizing agent (often the nitrobenzene corresponding to the aniline used) oxidizes the dihydroquinoline intermediate to the aromatic 5,6-dimethoxyquinoline.
The reaction is known for being vigorous and sometimes violent, often requiring moderation with substances like ferrous sulfate. wikipedia.org Modern modifications may employ alternative, less harsh oxidizing agents or catalysts to improve control and yield. researchgate.netgoogle.com
The Doebner-Miller reaction provides an alternative, often milder, route to quinolines. wikipedia.orgsynarchive.com This reaction utilizes α,β-unsaturated carbonyl compounds reacting with an aniline in the presence of an acid catalyst, which can be a Lewis acid or a Brønsted acid. wikipedia.org
For the synthesis of 5,6-dimethoxyquinoline, 3,4-dimethoxyaniline is reacted with an α,β-unsaturated aldehyde or ketone, such as acrolein or crotonaldehyde. The reaction mechanism is a subject of some debate but is generally believed to involve the following key steps: wikipedia.org
Conjugate Addition: The aniline adds to the α,β-unsaturated carbonyl compound.
Cyclization: The intermediate undergoes an acid-catalyzed intramolecular cyclization onto the aromatic ring.
Dehydration and Oxidation: Subsequent dehydration and oxidation yield the final quinoline product.
The Doebner-Miller approach can be more versatile than the Skraup reaction, as the α,β-unsaturated carbonyl component can be varied or even formed in situ from the aldol (B89426) condensation of two carbonyl compounds (known as the Beyer method). wikipedia.org
| Reaction | Key Reagents for 5,6-dimethoxyquinoline | Conditions | Advantages/Disadvantages |
| Skraup Reaction | 3,4-dimethoxyaniline, Glycerol, H₂SO₄, Oxidizing Agent (e.g., nitrobenzene) | High Temperature, Strong Acid | Disadvantages: Harsh, often violent reaction; potential for low yields and side products. |
| Doebner-Miller Reaction | 3,4-dimethoxyaniline, α,β-Unsaturated Carbonyl (e.g., acrolein) | Acid Catalyst (Lewis or Brønsted) | Advantages: Generally milder conditions than Skraup; greater versatility in reagents. |
Regioselective Nitration Strategies for Quinoline Systems
Once 5,6-dimethoxyquinoline is synthesized, the final step is the introduction of a nitro group at the C8 position. This is an electrophilic aromatic substitution reaction. The regioselectivity (the specific placement of the nitro group) is directed by the combined electronic effects of the existing substituents.
The nitration is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). brieflands.com The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. frontiersin.org
In the 5,6-dimethoxyquinoline molecule:
The quinoline nitrogen atom is electron-withdrawing and deactivates the pyridine (B92270) ring towards electrophilic attack, especially when protonated in strong acid.
The methoxy (B1213986) groups at C5 and C6 are powerful activating, ortho-, para-directing groups. They strongly activate the benzene (B151609) portion of the molecule.
The C8 position is para to the C5-methoxy group and ortho to the C6-methoxy group, making it highly electronically activated. The C7 position is also activated (ortho to both methoxy groups), but the C8 position is generally favored for nitration. This high degree of regioselectivity is crucial for the successful synthesis of the target compound. A similar selective nitration at the 8-position has been reported for 7-methylquinoline. brieflands.com
The procedure involves carefully adding the nitrating mixture to a solution of 5,6-dimethoxyquinoline, often at reduced temperatures (e.g., -5°C to 0°C) to control the reaction rate and prevent over-nitration or side reactions. brieflands.com
| Precursor | Role in Synthesis | Typical Source/Synthesis |
| 3,4-Dimethoxyaniline | Aromatic amine starting material for quinoline ring formation. | Synthesized by the nitration of 1,2-dimethoxybenzene (B1683551) (veratrole) followed by the reduction of the resulting nitro group. |
| Glycerol | Source of the three-carbon chain (C2, C3, C4) in the Skraup reaction. | Commercially available. Dehydrates in situ to acrolein. |
| Acrolein | α,β-Unsaturated carbonyl for the Doebner-Miller reaction. | Commercially available or generated in situ from glycerol. |
| Nitric Acid / Sulfuric Acid | Reagents for the generation of the nitronium ion (NO₂⁺) for the final nitration step. | Commercially available concentrated acids. |
Strategic Management of Functional Group Compatibility and Protection during Synthesis
The synthesis involves strong acids and high temperatures, which necessitates consideration of the stability and compatibility of the functional groups present.
Methoxy Groups: The ether linkages of the methoxy groups are generally stable under the described reaction conditions. However, extremely harsh acidic conditions combined with prolonged heating can potentially lead to demethylation, converting a methoxy group to a hydroxyl group. google.com Careful control of temperature and reaction time is necessary to preserve these groups.
Aniline Amino Group: In the precursor 3,4-dimethoxyaniline, the amino group is the key nucleophile for the initial C-N bond formation in the quinoline synthesis. Its basicity is modulated by the electron-donating methoxy groups. No protection is needed as its reactivity is desired.
Quinoline Nitrogen: The basic nitrogen atom in the quinoline ring becomes protonated in the strongly acidic nitrating medium. This is advantageous, as the resulting quinolinium ion strongly deactivates the pyridine ring (the nitrogen-containing ring) to further electrophilic attack. This effect helps to direct the nitration exclusively to the highly activated benzene ring, ensuring the desired regioselectivity without the need for protecting groups.
Advanced Synthetic Approaches and Process Intensification Studies
Research into quinoline synthesis continues to seek more efficient, safer, and environmentally friendly methods.
Microwave-Assisted Synthesis: The Skraup reaction has been adapted for use with microwave irradiation. This technique can dramatically reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating. iipseries.org
Catalyst Development: For Doebner-Miller type reactions, research has focused on developing more effective and recyclable catalysts, including various Lewis acids like tin tetrachloride and scandium(III) triflate, to drive the reaction under milder conditions. wikipedia.org
Process Modifications: Patents describe process improvements for the Skraup reaction, such as using iodine as a catalyst and controlling reaction temperature and pressure to enhance yields and safety. google.com
Green Chemistry Approaches: The use of ionic liquids as a medium for the Skraup reaction has been explored as a greener alternative to traditional solvents. iipseries.org Additionally, some quinoline syntheses have been developed using water as a solvent with an acid catalyst, significantly improving the environmental profile of the process. iipseries.org
These advanced approaches, while not always documented specifically for 5,6-dimethoxy-8-nitroquinoline, represent the direction of modern organic synthesis and are applicable to the production of this and related compounds.
Chemical Reactivity and Transformation Pathways of 5,6 Dimethoxy 8 Nitroquinoline
Reduction Chemistry of the 8-Nitro Group
The reduction of the 8-nitro group to an amino group is a pivotal transformation, yielding 8-amino-5,6-dimethoxyquinoline, a valuable intermediate for further derivatization. This conversion can be accomplished through several methods, including catalytic hydrogenation and the use of chemical reducing agents.
Catalytic Hydrogenation for Amine Derivatization
Catalytic hydrogenation offers a clean and efficient method for the reduction of the nitro group. This process typically involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include palladium, platinum, and nickel. The reaction is generally carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. Electrocatalytic hydrogenation has also been shown to be an effective method for the reduction of 8-nitroquinolines in an alkaline medium using skeleton catalysts like nickel, copper, iron, or zinc on a copper cathode. youtube.com This method selectively reduces the nitro group without affecting the aromatic quinoline (B57606) system.
Table 1: Representative Conditions for Catalytic Hydrogenation of Nitroquinolines
| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure |
|---|---|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol | Room Temp. | 1-4 atm |
| Platinum(IV) oxide (PtO₂) | H₂ gas | Acetic Acid | Room Temp. | 1-3 atm |
| Raney Nickel (Ra-Ni) | H₂ gas | Methanol | Room Temp. | 3-5 atm |
| Skeleton Ni, Cu, Fe, Zn | Electrocatalytic | Alkaline Medium | Not Specified | Not Applicable |
This table presents typical conditions for nitroarene reduction and is representative of methods applicable to 5,6-dimethoxy-8-nitroquinoline.
Chemical Reduction Reagents and Methodologies
A variety of chemical reducing agents can effectively convert the 8-nitro group to an amine. These methods are often preferred when specific functional groups sensitive to catalytic hydrogenation are present in the molecule.
One of the most common and reliable reagents for this purpose is stannous chloride (tin(II) chloride) in the presence of a strong acid, typically concentrated hydrochloric acid. The reaction is usually conducted in a polar solvent like ethanol. The mechanism involves the transfer of electrons from the Sn(II) species to the nitro group.
Iron powder in an acidic medium, such as acetic acid or ammonium (B1175870) chloride solution, is another widely used, cost-effective, and milder alternative. This heterogeneous reaction is particularly useful for large-scale syntheses due to its efficiency and the ease of separation of the iron oxide byproducts.
Table 2: Common Chemical Reagents for Nitro Group Reduction
| Reagent | Solvent System | Key Features |
|---|---|---|
| Tin(II) Chloride (SnCl₂) | Ethanol / Conc. HCl | High efficiency, common laboratory method. |
| Iron (Fe) Powder | Acetic Acid / Ethanol / Water | Cost-effective, suitable for industrial scale, mild conditions. |
| Sodium Dithionite (Na₂S₂O₄) | Water / Methanol | Useful for sensitive substrates, operates in aqueous conditions. |
| Sodium Borohydride (NaBH₄) / Catalyst | Ethanol | Requires a catalyst (e.g., PdCl₂) to be effective for nitro groups. |
This table outlines common chemical reduction methodologies applicable to this compound.
Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System
The quinoline ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the presence of two electron-donating methoxy (B1213986) groups at positions 5 and 6 significantly activates the benzenoid ring of the this compound molecule.
The directing effects of the substituents play a crucial role in determining the position of substitution. The methoxy groups are strongly activating and ortho-, para-directing. The nitro group is a strongly deactivating, meta-directing group. The quinoline nitrogen also deactivates the pyridine (B92270) ring. Therefore, electrophilic attack is expected to occur on the activated benzenoid ring. The most probable position for substitution is C7, which is ortho to the C6-methoxy group and para to the C5-methoxy group, and is not sterically hindered by the pernitro group. Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.
Nucleophilic Substitution Reactions Mediated by the Nitro Group
The powerful electron-withdrawing capacity of the 8-nitro group significantly activates the quinoline ring system towards nucleophilic attack, particularly on the benzenoid portion of the molecule. This allows for reactions that are otherwise difficult to achieve on unsubstituted quinolines.
A key example of this reactivity is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. In this reaction, a nucleophile attacks a carbon atom bearing a hydrogen, ortho or para to the nitro group. For this compound, the most likely position for VNS is the C7 position, which is ortho to the 8-nitro group. This reaction allows for the direct introduction of substituents, such as amino groups, at this position. For instance, the reaction with nucleophiles like 9H-carbazole in the presence of a strong base can lead to the formation of C-N bonds at the C7 position. nih.gov The reaction proceeds through the formation of a σH-adduct, followed by the elimination of a hydrogen molecule to restore aromaticity. nih.gov
Oxidative Transformations of the Quinoline Core
The quinoline core, particularly when substituted with electron-donating groups like methoxy groups, can undergo oxidative transformations. The specific reaction pathway and products depend on the oxidizing agent and the reaction conditions. Mild oxidation can lead to the formation of quinoline-N-oxides.
More vigorous oxidation can result in the cleavage of the benzene (B151609) ring. However, a more synthetically useful transformation is the oxidative demethylation of the methoxy groups, which can be followed by oxidation to form quinoline-diones. For example, 6-substituted quinoline-5,8-diones can be synthesized, and these compounds can be reduced to their leuco-dye forms. electronicsandbooks.com The oxidation of the hydroquinone (B1673460) form back to the quinone is often readily achieved.
Intramolecular and Intermolecular Cyclization Reactions
The functional groups on this compound and its derivatives, particularly the 8-amino derivative, serve as handles for various cyclization reactions to build more complex heterocyclic systems.
Intramolecular Cyclization: The 8-amino-5,6-dimethoxyquinoline derivative is a key precursor for intramolecular cyclization. For example, if a suitable two-carbon electrophilic unit is introduced onto the amino group, it can undergo cyclization with the C7 position of the quinoline ring to form fused five-membered ring systems. The rate and feasibility of these ring-forming reactions are highly dependent on the ring size being formed, with 5- and 6-membered rings being kinetically and thermodynamically favored. wikipedia.org
Intermolecular Cyclization: The 8-amino derivative can also participate in intermolecular cyclization reactions. For example, condensation with dicarbonyl compounds or their equivalents can lead to the formation of new heterocyclic rings fused to the quinoline system. These reactions are fundamental in building complex polycyclic structures, which are often explored for their potential biological activities.
Electronic and Steric Effects of Substituents on Chemical Reactivity
The chemical reactivity of this compound is intricately governed by the electronic and steric properties of its three key substituents: two methoxy groups (-OCH₃) at positions 5 and 6, and a nitro group (-NO₂) at position 8. The interplay of these groups on the quinoline scaffold dictates the molecule's susceptibility to various chemical transformations and determines the regioselectivity of its reactions. The quinoline ring system itself consists of two fused rings: a benzene ring, which is electron-rich, and a pyridine ring, which is inherently electron-deficient due to the electronegativity of the nitrogen atom. The substituents further modulate this electronic landscape.
Electronic Effects:
The electronic influence of the substituents is a composite of inductive and resonance effects, which either donate or withdraw electron density from the aromatic system.
Methoxy Groups (-OCH₃): The methoxy groups at positions C5 and C6 are powerful electron-donating groups (EDGs). This is primarily due to their strong positive mesomeric effect (+M), where the lone pairs of electrons on the oxygen atoms are delocalized into the quinoline ring system. This delocalization increases the electron density of the carbocyclic ring, thereby activating it towards electrophilic substitution. While the oxygen atom also exerts a minor electron-withdrawing inductive effect (-I) due to its high electronegativity, the resonance effect is dominant. The presence of two such groups significantly enhances the nucleophilicity of the benzene portion of the molecule.
Nitro Group (-NO₂): In stark contrast, the nitro group at the C8 position is one of the strongest electron-withdrawing groups (EWGs). It deactivates the aromatic ring through both a powerful negative inductive effect (-I) and a negative mesomeric effect (-M). The nitro group withdraws electron density from the ring, creating regions of significant positive charge (electron deficiency). This deactivation makes electrophilic aromatic substitution significantly more difficult. However, this pronounced electron withdrawal is crucial for activating the quinoline ring towards nucleophilic aromatic substitution (SNAr) reactions, particularly at positions ortho and para to the nitro group.
The combination of strong electron-donating methoxy groups and a powerful electron-withdrawing nitro group on the same carbocyclic ring creates a "push-pull" electronic system. This polarization significantly influences the molecule's reactivity, making it susceptible to specific types of chemical transformations. For instance, the electron-deficient nature imparted by the nitro group makes the molecule a candidate for vicarious nucleophilic substitution (VNS) of hydrogen, a reaction common in electron-deficient nitroaromatics.
Steric Effects:
Steric hindrance refers to the spatial arrangement of atoms and the physical bulk of the substituents, which can impede the approach of a reagent to a particular reaction site.
Substituents on the Carbocyclic Ring: The methoxy groups at C5 and C6, and particularly the nitro group at C8, introduce considerable steric bulk on the benzene half of the quinoline molecule. The nitro group at C8 can sterically hinder reactions at the adjacent C7 position. Similarly, the C5-methoxy group can partially shield the C4 position on the pyridine ring from chemical attack. The spatial crowding in the peri-positions (C4 and C5; C1 and C8) can influence not only the rate of reaction but also the conformational preferences of the molecule and its derivatives. Research on similarly substituted quinolines has shown that steric hindrance can be a decisive factor in reaction outcomes, sometimes overriding electronic effects to direct substitution to less crowded positions.
Table 1: Summary of Substituent Effects on the Reactivity of this compound
| Substituent | Position | Electronic Effect | Influence on Reactivity | Steric Effect |
|---|---|---|---|---|
| Methoxy (-OCH₃) | C5 | Electron Donating (+M > -I) | Activates the carbocyclic ring for electrophilic substitution; increases overall electron density. | Moderate bulk; may hinder attack at the C4 position. |
| Methoxy (-OCH₃) | C6 | Electron Donating (+M > -I) | Activates the carbocyclic ring for electrophilic substitution; increases overall electron density. | Moderate bulk; may influence accessibility of C7. |
| Nitro (-NO₂) | C8 | Electron Withdrawing (-M, -I) | Strongly deactivates the ring for electrophilic substitution; strongly activates the ring for nucleophilic substitution. | Significant bulk; hinders attack at the C7 position. |
Table 2: Predicted Reactivity towards Major Reaction Types
| Reaction Type | Predicted Reactivity | Directing Influence |
|---|---|---|
| Electrophilic Aromatic Substitution | Low | The strong deactivating effect of the -NO₂ group makes this reaction difficult. If forced, substitution would likely be directed by the activating -OCH₃ groups, but steric hindrance would be a major factor. |
| Nucleophilic Aromatic Substitution (SNAr) | High | The -NO₂ group strongly activates the ring for nucleophilic attack. The most likely sites are positions activated by the nitro group and not overly hindered, such as C7. |
Derivatization Strategies and Analogues Derived from 5,6 Dimethoxy 8 Nitroquinoline
Synthesis of 8-Amino-5,6-dimethoxyquinoline and its Direct Derivatives
The primary and most crucial derivatization of 5,6-dimethoxy-8-nitroquinoline is its reduction to 8-amino-5,6-dimethoxyquinoline. This transformation is a key step as the resulting amino group provides a handle for a multitude of subsequent chemical modifications. A common and effective method for this reduction is the use of stannous chloride (SnCl₂) in the presence of a strong acid, such as hydrochloric acid. This method is widely employed for the reduction of nitroarenes to anilines.
Once synthesized, the 8-amino-5,6-dimethoxyquinoline can be readily derivatized at the amino group to generate a library of compounds. Common derivatization reactions include:
Amide Formation: The amino group can react with various acylating agents, such as acid chlorides or anhydrides, to form the corresponding amides. For instance, reaction with chloroacetyl chloride in the presence of a base like triethylamine (B128534) yields 2-chloro-N-(5,6-dimethoxyquinolin-8-yl)acetamide. mdpi.com This chloro-substituted amide can be further modified, for example, by nucleophilic substitution with sodium azide (B81097) to introduce an azido (B1232118) group. mdpi.com
Ugi-Azide Reaction: This multi-component reaction provides a powerful tool for creating diverse molecular scaffolds. 8-Amino-5,6-dimethoxyquinoline can participate in Ugi-azide reactions with an aldehyde, an isocyanide, and trimethylsilyl (B98337) azide to generate tetrazole-containing derivatives. mdpi.com The variability of the aldehyde and isocyanide components allows for the introduction of a wide range of substituents.
Linker Attachment: To explore the impact of spatial orientation and distance on biological activity, linkers can be attached to the 8-amino group. For example, a multi-step synthesis can be employed to introduce an ethylamino linker, starting with the acylation of 8-amino-5,6-dimethoxyquinoline with chloroacetyl chloride, followed by substitution with azide, a Staudinger reaction to form the amine, and subsequent reduction of the amide. mdpi.com
These direct derivatizations of the 8-amino group are fundamental in exploring the chemical space around this quinoline (B57606) core.
| Starting Material | Reagents | Product | Reaction Type |
| This compound | SnCl₂, HCl | 8-Amino-5,6-dimethoxyquinoline | Reduction |
| 8-Amino-5,6-dimethoxyquinoline | Chloroacetyl chloride, Triethylamine | 2-Chloro-N-(5,6-dimethoxyquinolin-8-yl)acetamide | Acylation |
| 2-Chloro-N-(5,6-dimethoxyquinolin-8-yl)acetamide | Sodium azide | 2-Azido-N-(5,6-dimethoxyquinolin-8-yl)acetamide | Nucleophilic Substitution |
| 8-Amino-5,6-dimethoxyquinoline | Aldehyde, Isocyanide, Trimethylsilyl azide | Tetrazole derivative | Ugi-Azide Reaction |
Introduction of Diverse Functionalities at Alternative Positions of the Quinoline Ring
While the 8-amino group is a primary site for derivatization, the introduction of functional groups at other positions of the this compound ring can significantly influence the properties of the resulting analogues. Methodologies such as C-H functionalization and nucleophilic aromatic substitution are key strategies in this regard.
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the regioselective introduction of substituents onto aromatic rings, avoiding the need for pre-functionalized substrates. nih.gov For quinoline derivatives, transition metal-catalyzed C-H activation can be directed to specific positions. While the C2 and C8 positions are often favored due to the directing effect of the quinoline nitrogen, methodologies for functionalizing other "distal" positions (C3, C4, C5, C6, C7) are being developed. nih.govnih.gov These reactions can introduce alkyl, aryl, or other functional groups, significantly expanding the diversity of accessible derivatives. The 5-methoxy-8-amidoquinoline directing group has been shown to be effective and can be readily removed after the desired functionalization. acs.org
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the quinoline ring, particularly when substituted with an electron-withdrawing nitro group, makes it susceptible to nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles at positions activated by the nitro group. For instance, vicarious nucleophilic substitution (VNS) of hydrogen is a known method for the amination of nitroquinolines. nih.gov
The introduction of substituents at various positions can modulate the electronic properties, lipophilicity, and steric profile of the molecule, which in turn can affect its biological activity.
| Position | Reaction Type | Potential Functional Groups Introduced |
| C2 | C-H Arylation | Aryl groups |
| C3 | C-H Alkenylation | Alkenyl groups |
| C4 | Nucleophilic Substitution | Amines, Alkoxides |
| C5 | C-H Functionalization | Alkyl, Aryl groups |
| C7 | C-H Functionalization | Alkyl, Aryl groups |
Construction of Fused Polycyclic Systems Incorporating the Quinoline Moiety
Fusing additional rings onto the 5,6-dimethoxyquinoline scaffold can lead to novel polycyclic systems with distinct three-dimensional structures and potentially enhanced biological activities. Several synthetic strategies can be employed to construct such fused systems.
One common approach involves the intramolecular cyclization of suitably functionalized quinoline derivatives. For example, if a derivative of 8-amino-5,6-dimethoxyquinoline bears a side chain with a reactive functional group, acid-catalyzed or metal-mediated cyclization can lead to the formation of a new ring fused to the quinoline core.
Another strategy involves building a new ring onto the existing quinoline framework through cycloaddition reactions or multi-step sequences. For instance, derivatives of 8-amino-5,6-dimethoxyquinoline can be utilized as starting materials for the synthesis of pyrazolo[4,3-c]quinolines. researchgate.net This can be achieved through a sequence of reactions, such as hydrolysis of a nitrile group, N-alkylation, and subsequent fusion with hydrazine. researchgate.net
The synthesis of polycyclic heterocycles can also be achieved through C-H functionalization followed by intramolecular cyclization. nih.gov These methods provide access to a wide array of complex and structurally diverse molecules that incorporate the 5,6-dimethoxyquinoline moiety.
| Fused System | Synthetic Strategy | Key Precursor |
| Pyrazolo[4,3-c]quinoline | Hydrolysis, N-alkylation, Hydrazine fusion | 2-Chloro-4-(piperidin-1-yl)quinoline-3-carbonitrile |
| Imidazo[4,5,1-ij]quinoline | Multi-step synthesis from quinoline | Quinoline |
| Thieno[2,3-b]quinoline | Diazotization of aminothieno[2,3-b]quinoline | 4-Alkylamino-3-aminothieno[2,3-b]quinoline-2-carboxylate |
Exploration of Structure-Reactivity Relationships in Derived Analogues
The systematic derivatization of this compound allows for a thorough investigation of structure-activity relationships (SAR). By modifying different parts of the molecule and evaluating the biological activity of the resulting analogues, researchers can identify key structural features responsible for a desired effect. 8-Aminoquinolines are a well-known class of antimalarial drugs, and their SAR has been extensively studied. nih.govpolicycommons.netwho.int
Key aspects of SAR studies for derivatives of this compound include:
The nature of the substituent at the 8-position: The length, branching, and polarity of the side chain attached to the 8-amino group can have a profound impact on antimalarial activity. youtube.com For instance, the presence of a terminal tertiary amine in the side chain is often important for activity. youtube.com
Substitution on the quinoline ring: The presence and position of substituents on the quinoline nucleus, in addition to the 5,6-dimethoxy groups, can modulate activity and toxicity. who.int The 6-methoxy group is generally considered important for the antimalarial activity of 8-aminoquinolines. who.int
The role of the fused ring system: For polycyclic analogues, the size, shape, and heteroatom content of the fused ring can influence how the molecule interacts with its biological target.
By correlating structural modifications with changes in biological activity, a deeper understanding of the mechanism of action can be gained, which is crucial for the rational design of more potent and selective therapeutic agents. policycommons.net
| Structural Modification | Potential Impact on Activity |
| Variation of the 8-amino side chain | Altered binding affinity and pharmacokinetic properties |
| Introduction of substituents at C2, C4, C5, or C7 | Modified electronic and steric properties, affecting target interaction |
| Fusion of an additional ring | Constrained conformation, leading to enhanced selectivity |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5,6-dimethoxy-8-nitroquinoline, both ¹H (proton) and ¹³C (carbon-13) NMR would provide definitive evidence for its structural arrangement.
While specific experimental spectra for this compound are not widely published, the expected signals can be predicted based on its molecular structure. The ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the quinoline (B57606) core and the protons of the two methoxy (B1213986) groups. The protons on the pyridine (B92270) and benzene (B151609) rings of the quinoline system would appear as doublets or doublets of doublets in the aromatic region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling constants being influenced by the positions of the methoxy and nitro substituents. The six protons of the two methoxy groups would likely appear as two distinct singlets in the upfield region (typically δ 3.8-4.2 ppm), confirming their non-equivalent chemical environments.
The ¹³C NMR spectrum would complement the proton data, showing signals for all 11 carbon atoms in the molecule. This would include distinct resonances for the two methoxy carbons, the carbons of the quinoline ring, and the carbons bearing the methoxy and nitro groups.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Technique | Assignment | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H NMR | Aromatic C-H (H2, H3, H4) | 7.5 - 9.0 | dd, t, d |
| Aromatic C-H (H7) | 7.0 - 7.5 | s | |
| Methoxy (-OCH₃) at C5 | 3.9 - 4.1 | s | |
| Methoxy (-OCH₃) at C6 | 3.9 - 4.1 | s | |
| ¹³C NMR | Quaternary Carbons (C-N, C-O, C-NO₂) | 130 - 160 | - |
| Aromatic CH Carbons | 100 - 140 | - |
Note: The table presents predicted values based on typical chemical shifts for similar structures; actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Identity Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for confirming the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.
The molecular formula of this compound is C₁₁H₁₀N₂O₄, corresponding to a molecular weight of approximately 234.21 g/mol echemi.comchemsynthesis.com. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement (exact mass: 234.06405680 g/mol ) echemi.com.
Under electron impact (EI) or electrospray ionization (ESI), the molecule would generate a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ at m/z ≈ 234. Plausible fragmentation pathways for this compound would involve the loss of stable neutral molecules or radicals from the molecular ion. Key fragmentation patterns would likely include:
Loss of a methyl radical (•CH₃): Resulting in a fragment ion at [M-15]⁺.
Loss of a nitro group (•NO₂): Leading to a significant peak at [M-46]⁺.
Loss of a methoxy radical (•OCH₃): Producing an ion at [M-31]⁺.
Sequential loss of carbon monoxide (CO): A common fragmentation pattern for heterocyclic aromatic compounds.
Analysis of these fragments helps to piece together the molecular structure and confirm the presence of the methoxy and nitro functional groups.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound. The National Institute of Standards and Technology (NIST) has noted the availability of an IR spectrum for this compound nist.gov.
The IR spectrum of this compound would exhibit several characteristic absorption bands corresponding to its key structural features.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitro Group (R-NO₂) | Asymmetric Stretching | 1520 - 1560 |
| Nitro Group (R-NO₂) | Symmetric Stretching | 1340 - 1370 |
| Aromatic Ring (C=C/C=N) | Ring Stretching | 1450 - 1600 |
| Methoxy Group (Ar-O-CH₃) | C-O Stretching | 1200 - 1275 (asymmetric) |
| 1000 - 1075 (symmetric) | ||
| Aromatic C-H | Stretching | 3000 - 3100 |
The strong bands corresponding to the asymmetric and symmetric stretching of the nitro group would be a definitive feature of the spectrum. Additionally, characteristic absorptions for the aromatic system and the carbon-oxygen bonds of the methoxy groups would confirm these structural elements.
X-ray Crystallography for Precise Three-Dimensional Molecular Structure Determination
X-ray crystallography is the gold standard for determining the exact three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and conformational details of the molecule, as well as information about its packing in the crystal lattice.
A search of the available scientific literature indicates that a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, precise experimental data on its solid-state molecular structure, including unit cell parameters, space group, and atomic coordinates, are currently unavailable. Such a study, if performed, would provide unequivocal confirmation of the connectivity and stereochemistry of the molecule. For comparison, the crystal structure of the related compound 8-nitroquinoline (B147351) has been reported, revealing a nearly planar molecule nih.govresearchgate.net.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Analysis
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The quinoline ring system, being an extended π-conjugated system, is a strong chromophore.
The UV-Vis spectrum of this compound is expected to display characteristic absorption bands. The presence of the nitro group (a powerful chromophore) and the two methoxy groups (auxochromes) attached to the aromatic system would significantly influence the wavelength of maximum absorption (λmax). These substituents typically cause a bathochromic (red) shift, moving the absorption to longer wavelengths compared to the unsubstituted quinoline core. The spectrum would likely show complex absorption patterns corresponding to π → π* transitions within the aromatic system.
Table 3: Predicted UV-Vis Absorption Data for this compound
| Solvent | Predicted λmax Range (nm) | Electronic Transition Type |
|---|
Note: Specific λmax values are dependent on the solvent used and require experimental determination.
Chromatographic Techniques for Isolation, Purification, and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures jackwestin.comnih.gov. For this compound, chromatographic methods are essential for its purification after synthesis and for assessing its purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a reaction and determining the purity of a sample. For a moderately polar compound like this compound, a silica (B1680970) gel plate would serve as the stationary phase. A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) would be suitable. The ratio of the solvents would be adjusted to achieve an optimal retention factor (Rf) value, typically between 0.3 and 0.7.
Column Chromatography: For purification on a larger scale, column chromatography is the method of choice youtube.com. Silica gel is typically used as the stationary phase. The compound is loaded onto the column and eluted with a solvent system similar to that developed for TLC, often starting with a lower polarity eluent and gradually increasing the polarity to separate the desired product from impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purity assessment and quantitative analysis of the compound. Both normal-phase and reversed-phase HPLC could be employed.
Normal-Phase HPLC: Uses a polar stationary phase (e.g., silica) and a non-polar mobile phase.
Reversed-Phase HPLC: This is the more common method, utilizing a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase, such as a mixture of acetonitrile/water or methanol/water. A UV detector would be used to monitor the elution of the compound, leveraging its strong UV absorbance.
Computational Chemistry and Theoretical Investigations of 5,6 Dimethoxy 8 Nitroquinoline
Quantum Chemical Calculations, including Density Functional Theory (DFT) for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. Among the various methods, Density Functional Theory (DFT) has emerged as a robust and widely used approach for studying the electronic structure of medium to large-sized molecules due to its favorable balance of accuracy and computational cost.
For 5,6-Dimethoxy-8-nitroquinoline, DFT calculations can be employed to determine its optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. These calculations provide a three-dimensional representation of the molecule in its lowest energy state. Furthermore, DFT allows for the calculation of various electronic properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and Mulliken atomic charges. The MEP, for instance, is invaluable for identifying the electron-rich and electron-deficient regions of the molecule, which in turn provides insights into its intermolecular interactions and reactive sites. In related quinoline (B57606) derivatives, DFT has been successfully used to obtain optimized geometries and vibrational frequencies. researchgate.net
Theoretical investigations of similar compounds, like 2-Methyl-8-nitroquinoline, have utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to compute geometrical parameters and vibrational frequencies, showing good correlation with experimental data. researchgate.net Such studies often involve the use of software packages like Gaussian to perform the calculations. researchgate.net
Molecular Orbital Analysis, including HOMO-LUMO Energy Profiling
A critical aspect of understanding a molecule's chemical reactivity and electronic transitions is the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability, with a larger gap suggesting higher stability and lower chemical reactivity.
For substituted quinolines, the distribution of the HOMO and LUMO is often spread across the quinoline moiety. researchgate.net In the case of this compound, the presence of electron-donating methoxy (B1213986) groups and an electron-withdrawing nitro group would significantly influence the energies and localizations of these frontier orbitals. The methoxy groups are expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack, while the nitro group will lower the LUMO energy, increasing its propensity for nucleophilic attack.
Computational studies on related nitroquinoline compounds have shown that the HOMO and LUMO energies can be calculated to predict charge transfer within the molecule. researchgate.net For instance, in a study on a different bioactive molecule, the HOMO-LUMO energy gap was found to be indicative of high chemical reactivity and biological activity. nih.gov A detailed analysis of the HOMO and LUMO of this compound would provide valuable information about its electronic transitions and potential reactivity in chemical reactions.
| Parameter | Description | Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability. The methoxy groups are expected to increase this value. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability. The nitro group is expected to decrease this value. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and polarizability. |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
For this compound, computational methods could be used to explore various potential reactions, such as nucleophilic aromatic substitution or reduction of the nitro group. Theoretical calculations can help to elucidate the step-by-step mechanism of these reactions, identifying the most energetically favorable pathway. This involves locating the transition state structures and calculating their energies. Techniques such as intrinsic reaction coordinate (IRC) calculations can then be used to confirm that the identified transition state indeed connects the reactants and products. Understanding these reaction mechanisms at a molecular level is crucial for designing new synthetic routes and predicting the products of unknown reactions. While specific studies on this compound are not available, the general principles of using computational chemistry to explore reaction mechanisms are well-established. mdpi.comdntb.gov.ua
Prediction and Validation of Spectroscopic Parameters
Computational quantum chemistry is an invaluable tool for predicting and interpreting spectroscopic data. Theoretical calculations can provide simulated spectra, such as infrared (IR), Raman, and ultraviolet-visible (UV-Vis), which can be compared with experimental results to confirm the structure of a compound and to aid in the assignment of spectral bands.
For this compound, DFT calculations can be used to compute its vibrational frequencies. researchgate.net These calculated frequencies, after appropriate scaling to account for systematic errors in the computational methods, can be compared with experimental IR and Raman spectra. This comparison allows for a detailed assignment of the observed vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations of the various functional groups.
Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis) of the molecule. researchgate.net These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often related to the HOMO-LUMO gap. The predicted spectra can then be compared with experimentally measured spectra to validate the computational model and to gain a deeper understanding of the electronic structure of the molecule.
| Spectroscopic Technique | Predicted Parameters | Computational Method |
| Infrared (IR) Spectroscopy | Vibrational Frequencies and Intensities | DFT |
| Raman Spectroscopy | Vibrational Frequencies and Activities | DFT |
| UV-Visible Spectroscopy | Absorption Wavelengths (λmax) and Oscillator Strengths | TD-DFT |
Molecular Dynamics Simulations for Conformational and Interaction Studies
While quantum chemical calculations provide detailed information about the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions with their environment over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.
For this compound, MD simulations could be used to explore its conformational flexibility. The methoxy groups, for example, can rotate, and MD simulations can provide insights into the preferred orientations and the energy barriers between different conformations. Furthermore, MD simulations are particularly powerful for studying the interactions of a molecule with a solvent or a biological macromolecule. By placing the molecule in a simulation box with water molecules, for instance, one can study its solvation and how it interacts with the surrounding water molecules.
In the context of drug design, MD simulations are often used to study the binding of a small molecule to a protein target. nih.gov If this compound were to be investigated as a potential drug candidate, MD simulations could be used to model its interaction with the active site of its target protein, providing insights into the stability of the complex and the key intermolecular interactions that govern binding. Such simulations on related quinoline derivatives have been performed to understand their reactive properties. researchgate.net
Applications and Broader Academic Significance of 5,6 Dimethoxy 8 Nitroquinoline in Chemical Research
Role as a Versatile Synthetic Building Block in Complex Molecule Architectures
In the field of organic synthesis, 5,6-Dimethoxy-8-nitroquinoline serves as a pivotal intermediate and a versatile building block for constructing more complex molecular structures. The presence of the nitro group at the 8-position is particularly significant, as it can be readily reduced to an amino group (-NH₂). This transformation is a key step in the synthesis of 5,6-dimethoxy-8-aminoquinoline and its derivatives, which are of interest in medicinal chemistry. acs.org
The quinoline (B57606) core itself is a common scaffold in the synthesis of various heterocyclic compounds. eurekaselect.com The methoxy (B1213986) and nitro substituents on the this compound ring influence its reactivity in electrophilic and nucleophilic substitution reactions, allowing chemists to selectively introduce new functional groups and build intricate molecular frameworks. For example, patent literature describes the use of this compound as a starting material in a process to produce 5-hydroxy-6-methoxy-8-nitroquinoline, demonstrating its utility in multi-step synthetic pathways. google.com
Investigation of Derived Analogues for Potential Biological Activities in Medicinal Chemistry Research
The quinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a wide range of biologically active compounds and approved drugs. nih.govekb.eg Consequently, derivatives and analogues synthesized from precursors like this compound are frequently investigated for their therapeutic potential across various disease categories.
Quinoline derivatives have been extensively studied for their antimicrobial properties against a spectrum of pathogens, including both gram-positive and gram-negative bacteria. biointerfaceresearch.com Research has demonstrated that novel quinoline compounds can exhibit significant antibacterial activity, with some showing excellent minimum inhibitory concentration (MIC) values against strains like Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. tandfonline.comnih.gov
The development of molecular hybrids, where a quinoline moiety is covalently linked to another pharmacophore, is a promising strategy for creating new antimicrobial agents. nih.gov For instance, certain quinoline-based hydroxyimidazolium hybrids have been evaluated against clinically important fungal and bacterial pathogens, showing notable antifungal activity against Cryptococcus neoformans and antibacterial effects against Mycobacterium tuberculosis. nih.gov The broad applicability of the quinoline core allows for the synthesis of structurally diverse derivatives, which aids in the development of new compounds to combat antimicrobial resistance. apjhs.commedcraveonline.com
| Pathogen Type | Example Pathogen | Quinoline Derivative Activity |
| Gram-Positive Bacteria | Staphylococcus aureus | Potent inhibition observed with certain derivatives. nih.gov |
| Gram-Negative Bacteria | Escherichia coli | Good antibacterial activity reported. tandfonline.com |
| Fungi | Cryptococcus neoformans | Remarkable antifungal activity shown by hybrid compounds. nih.gov |
| Mycobacteria | Mycobacterium tuberculosis | Promising inhibitory activity demonstrated by hybrid compounds. nih.gov |
The quinoline core is historically and currently central to the development of antimalarial drugs. nih.govmdpi.com The 8-aminoquinoline (B160924) class of drugs, which includes primaquine (B1584692) and tafenoquine, is particularly important as these compounds can eradicate the dormant liver stages of malaria parasites. nih.gov The synthesis of these crucial 8-aminoquinolines often involves the reduction of an 8-nitroquinoline (B147351) precursor, highlighting the significance of compounds like this compound in this area of research.
The rise of drug-resistant malaria strains, particularly to widely used drugs like chloroquine, has intensified the need for new therapeutic agents. nih.govacs.org This has spurred extensive research into the chemical modification of the quinoline scaffold to create novel analogues with improved efficacy against resistant parasites. nih.gov Scientists have synthesized and evaluated numerous quinoline hybrids and derivatives, including those conjugated with ferrocene (B1249389) or pyrimidine (B1678525) moieties, which have shown potent antimalarial activity in vitro against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. mdpi.com
Quinoline and its derivatives represent an important class of compounds in the development of anticancer agents. These compounds can exert their effects through various mechanisms of action, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, induction of apoptosis, and cell cycle arrest. ekb.eg The versatility of the quinoline scaffold allows for modifications that can target specific signaling pathways involved in cancer progression.
Several quinoline-based drugs, such as Bosutinib, Lenvatinib, and Neratinib, are already used in clinical practice to treat different types of cancer. nih.gov Ongoing research continues to explore new derivatives for their cytotoxic activity against a wide range of human cancer cell lines, including those of the lung, colon, breast, and ovaries. researchgate.net For instance, novel quinoline-based inhibitors targeting EGFR and HER-2, two important receptors in cancer biology, have been designed and synthesized, with some compounds demonstrating significant antiproliferative action. rsc.org The consistent discovery of potent anticancer activity among quinoline derivatives underscores the value of this scaffold in oncological drug discovery. researchgate.netmdpi.com
Contributions to Fundamental Understanding of Heterocyclic Chemistry and Reaction Design
The study of molecules like this compound contributes significantly to the fundamental understanding of heterocyclic chemistry. ethernet.edu.et Heterocyclic compounds are integral to many biological processes and form the basis of numerous pharmaceuticals and agrochemicals. ethernet.edu.et The quinoline ring system, as an electron-deficient aromatic heterocycle, exhibits distinct reactivity patterns.
Investigating the reactions of substituted quinolines provides valuable insights into structure-activity relationships and reaction mechanisms. The electronic effects of the methoxy (electron-donating) and nitro (electron-withdrawing) groups on the this compound ring system influence the regioselectivity of further chemical transformations. Understanding these effects is crucial for designing efficient and selective synthetic routes to novel compounds. brieflands.com The synthesis of various five- and six-membered heterocycles often relies on the strategic combination of small acyclic molecules, and studying established heterocyclic structures helps refine these synthetic methodologies. ethernet.edu.et
Prospects for the Development of Novel Chemical Reagents and Methodologies
The inherent reactivity and modifiable nature of the this compound scaffold present future opportunities for the development of new chemical reagents and synthetic methodologies. Its role as a precursor to 8-aminoquinolines is well-established, but its potential extends further. acs.org
The functional groups on the molecule can be used as handles to develop novel probes for chemical biology or as ligands for catalysis. The quinoline nitrogen can be quaternized to create ionic liquids or phase-transfer catalysts. Furthermore, the development of efficient, selective, and robust reactions for the functionalization of the quinoline core remains an active area of research. rsc.org As synthetic methods evolve, compounds like this compound can be employed in novel reaction discovery, leading to new ways to construct complex molecules and materials with unique properties.
Future Research Directions and Emerging Trends in Nitroquinoline Chemistry
The field of nitroquinoline chemistry, as part of the broader quinoline chemical space, is continuously evolving, driven by advancements in synthetic methodologies and the persistent need for novel therapeutic agents. Future research is poised to focus on several key areas, emphasizing sustainability, efficiency, and the integration of modern technologies.
A significant emerging trend is the adoption of Green Chemistry principles in the synthesis of quinoline and nitroquinoline derivatives. zenodo.orgcas.org This involves developing more sustainable catalytic systems that utilize earth-abundant and less toxic transition metals like iron and copper. mdpi.com There is also a strong push towards using environmentally benign oxidants, such as molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), and replacing traditional organic solvents with greener alternatives like aqueous media or ionic liquids. mdpi.com For the critical step of reducing the nitro group in compounds like this compound, research into highly active, selective, and reusable solid reagents, such as copper(II) oxide (CuO), is a promising avenue. acs.org
The integration of computational chemistry and artificial intelligence (AI) is another major trend set to redefine the field. mdpi.com Machine learning algorithms can be employed to optimize reaction parameters, predict synthetic pathways, and accelerate the discovery of new quinoline-based molecules with desired biological activities. mdpi.com These in silico tools can help rationalize structure-activity relationships and guide the design of more potent and selective drug candidates, including anticancer and antimicrobial agents. researchgate.netnih.gov
In medicinal chemistry , the quinoline scaffold remains a "privileged structure" due to its wide range of biological activities. mdpi.comnih.gov Future research will likely continue to exploit the versatility of nitroquinolines as synthetic intermediates for novel therapeutics. chemicalbook.comgoogle.com This includes the development of new anticancer agents that target specific biological pathways, as demonstrated by recent studies on 6-nitro-4-substituted quinazolines targeting the epidermal growth factor receptor (EGFR). nih.gov Furthermore, exploring nitroquinoline derivatives for neuroprotective, antibacterial, and antifungal applications remains a vibrant area of investigation. nih.gov
Table 3: Emerging Trends in Nitroquinoline Chemistry
| Trend | Focus Area | Key Objectives |
|---|---|---|
| Green & Sustainable Synthesis | Catalysis, Solvents, Reagents | Use of earth-abundant metals (Fe, Cu); employment of green oxidants (O₂, H₂O₂); development of reusable reagents. mdpi.comacs.org |
| Computational & AI Integration | Reaction Optimization, Drug Discovery | Machine learning for pathway prediction; in silico screening for biological activity; rational drug design. mdpi.com |
| Advanced Medicinal Chemistry | Therapeutic Agent Development | Synthesis of novel anticancer, antimicrobial, and neuroprotective agents; exploration of new biological targets. nih.govmdpi.comnih.gov |
| Novel Synthetic Methodologies | C-H Activation, Photoredox Chemistry | Development of more efficient and selective reactions for constructing and modifying the quinoline core. mdpi.com |
Table 4: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 5-nitroquinoline |
| 6-nitro-4-substituted quinazolines |
| 8-aminoquinoline |
| 8-hydroxyquinoline |
| 8-nitroquinoline |
| Copper(II) oxide |
| Hydrogen peroxide |
| Iron |
| Primaquine |
| Tafenoquine |
| 5,6-Dimethoxy-8-aminoquinoline |
| 5,6-dimethoxy-4-methyl-8-nitroquinoline |
Q & A
Q. What are the common synthetic routes for 5,6-dimethoxy-8-nitroquinoline?
The compound is synthesized via sequential functionalization of quinoline precursors. A key step involves bromination of 6-methoxyquinoline followed by methoxyl substitution using excess sodium methoxide (2.5–3 equivalents), which reduces reaction time from 4 days to 20 hours . Subsequent nitration introduces the nitro group, typically under acidic conditions. Catalytic hydrogenation (palladium) or stannous chloride reduction can reduce the nitro group, with the latter method offering easier purification despite requiring longer reaction times .
Q. What methods are recommended for purifying this compound?
Purification depends on the synthetic route:
- Stannous chloride reduction : Products are purified via recrystallization from ethanol/water mixtures, yielding high-purity crystals.
- Catalytic hydrogenation : Requires column chromatography (e.g., petroleum ether:EtOAc gradients) to remove residual catalyst. Comparative studies show stannous chloride-derived products have fewer byproducts, making recrystallization more effective than chromatographic methods .
Q. How is the structural identity of this compound confirmed?
Structural confirmation employs:
- 1H NMR (DMSO-d6): Aromatic protons appear at δ 8.5–7.3 ppm, with methoxy singlets near δ 4.0 ppm.
- Mass spectrometry (ESI) : Molecular ion peak at m/z 235 (M+H)+.
- Single-crystal X-ray diffraction : Validates planar quinoline rings and methoxy deviations (<0.1 Å from the main plane) .
Advanced Research Questions
Q. How can researchers optimize methoxyl substitution reactions in this compound synthesis?
Optimization strategies include:
- Excess sodium methoxide (2.5–3 equivalents) in anhydrous methanol under reflux.
- Elevated temperatures (80°C), reducing reaction time by 40% compared to traditional methods.
- Monitoring via TLC (silica gel, hexane:EtOAc 3:1) to track completion. Post-reaction quenching with ice-water and neutralization minimizes byproducts .
Q. How should researchers address contradictory yield reports in this compound synthesis?
Yield discrepancies often arise from nitro reduction conditions:
Q. What strategies validate the biological activity of this compound derivatives?
Validation involves:
- Metal chelation assays : Spectrophotometric titration with Fe²+/Zn²+ solutions (λmax = 510 nm).
- Antimicrobial testing : Broth microdilution (CLSI guidelines) to determine MIC values.
- Molecular docking : Simulates binding to bacterial metalloproteases (e.g., Pseudomonas aeruginosa LasB). Correlate with in vivo models like Galleria mellonella infection assays .
Methodological Notes
- Spectral Data : Reference NMR and MS protocols from structurally analogous compounds (e.g., 4-Chloro-6,7-dimethoxyquinoline) .
- Crystallography : Use slow evaporation of methanol solutions to obtain X-ray-quality crystals .
- Safety : Avoid oxidizers and high temperatures to prevent decomposition into toxic gases (e.g., CO, NOx) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
